5-Hexenal
Overview
Description
5-Hexenal, also known as hex-5-enal, is an organic compound with the molecular formula C6H10O. It is a monounsaturated fatty aldehyde characterized by the presence of an aldehyde group at the fifth carbon of a six-carbon chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
5-Hexenal, also known as Hex-5-enal, is a fatty aldehyde
Biochemical Pathways
This compound is involved in the lipid peroxidation process, particularly in lung cancer cells . Lipid peroxidation is a biochemical pathway that leads to oxidative degradation of lipids, producing aldehydes like this compound. This process can affect cell membrane integrity and function, and is often associated with oxidative stress and various pathological conditions, including cancer .
Result of Action
In the context of cancer, such damage can lead to mutations and uncontrolled cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its production via lipid peroxidation can be influenced by the presence of reactive oxygen species, which can be increased by factors such as radiation, inflammation, or certain chemicals . Additionally, its stability and reactivity can be affected by pH and temperature
Biochemical Analysis
Biochemical Properties
5-Hexenal is an important intermediate in the biosynthesis of other volatile organic compounds. It interacts with various enzymes and proteins, influencing biochemical reactions. One of the key enzymes that this compound interacts with is alcohol dehydrogenase, which catalyzes the reduction of this compound to hexenol. This interaction is crucial in the formation of green leaf volatiles, which are compounds released by plants in response to mechanical damage or herbivore attack . Additionally, this compound can form adducts with proteins, affecting their function and stability .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In plant cells, it is involved in the defense response against biotic stress. The compound can induce the expression of defense-related genes and activate signaling pathways such as the jasmonic acid pathway . In animal cells, this compound can cause oxidative stress and inflammation. It has been shown to increase the levels of reactive oxygen species (ROS) and activate nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . These effects highlight the compound’s role in modulating cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and modify proteins, altering their activity and function. For example, the formation of this compound-protein adducts can inhibit enzyme activity and disrupt cellular processes . Additionally, this compound can act as a signaling molecule, influencing gene expression by activating transcription factors such as NF-κB . This activation leads to the transcription of genes involved in inflammation and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively unstable and can degrade into other products, such as hexenol and hexanoic acid . This degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and inflammation in cells . These temporal effects are important considerations in experimental designs involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and activate defense mechanisms . At high doses, the compound can be toxic, causing significant cellular damage and inflammation . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. Understanding these dosage effects is crucial for evaluating the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in plants. It is a key intermediate in the biosynthesis of green leaf volatiles, which are produced in response to mechanical damage or herbivore attack . The compound is also metabolized by alcohol dehydrogenase to form hexenol, which can further undergo oxidation to produce hexanoic acid . These metabolic pathways highlight the compound’s role in plant defense and stress responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its movement within cells . The localization and accumulation of this compound can influence its biological activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. In plant cells, this compound is primarily localized in the cytosol and can be transported to other cellular compartments in response to stress . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular distribution of this compound is important for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hexenal can be synthesized through several methods. One common approach involves the oxidation of 5-hexen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of 1,3-butadiene followed by hydrogenation to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1,3-butadiene. This process involves the reaction of 1,3-butadiene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hexenal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to 5-hexenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 5-hexen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as the addition of hydrogen cyanide to form 5-cyanohexanal.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Addition: Hydrogen cyanide, Grignard reagents.
Major Products Formed:
Oxidation: 5-Hexenoic acid.
Reduction: 5-Hexen-1-ol.
Addition: 5-Cyanohexanal.
Scientific Research Applications
5-Hexenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various compounds.
Biology: this compound is studied for its role in plant defense mechanisms and as a signaling molecule in plant-pathogen interactions.
Medicine: Research has shown that this compound has potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Comparison with Similar Compounds
Hexanal: An aldehyde with a similar structure but lacking the double bond present in 5-hexenal.
2-Hexenal: An isomer of this compound with the double bond located at the second carbon.
3-Hexenal: Another isomer with the double bond at the third carbon.
Uniqueness of this compound: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its position of the double bond and aldehyde group allows it to participate in unique chemical reactions and biological interactions compared to its isomers .
Properties
IUPAC Name |
hex-5-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2,6H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLRUYZDOLMIRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227228 | |
Record name | Hex-5-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764-59-0 | |
Record name | 5-Hexenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hex-5-enal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hex-5-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-5-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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